molecular formula C23H21F3N2O3S B2551393 (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide CAS No. 896606-63-6

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide

Cat. No. B2551393
M. Wt: 462.49
InChI Key: SPGBCRBNYZOGLV-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C23H21F3N2O3S and its molecular weight is 462.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Engineering for Solar Cell Applications

Novel organic sensitizers, including derivatives similar to the specified compound, have been engineered at the molecular level for solar cell applications. These sensitizers, designed to comprise donor, electron-conducting, and anchoring groups, show unprecedented efficiency in photon to current conversion when anchored onto TiO2 films. DFT/TDDFT calculations provide insights into their structural, electronic, and optical properties, highlighting the importance of such compounds in enhancing solar cell performance (Kim et al., 2006).

Synthesis and Crystal Structure Analysis

Another aspect of research involves the synthesis and crystal structure determination of compounds with structural similarities to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide showcases the detailed analysis of molecular and crystal structures, providing a basis for understanding the properties and applications of these compounds (Prabhuswamy et al., 2016).

Antimicrobial Assessment of Thiosemicarbazide Derivatives

The antimicrobial activity of compounds derived from thiosemicarbazide, which share functional groups with the specified compound, has been assessed. These studies contribute to the development of new antimicrobial agents, showcasing the versatility of such molecular frameworks in therapeutic applications (Elmagd et al., 2017).

Stereospecific Polymerization

Research into the stereospecific polymerization of N,N-dialkylacrylamides, including compounds with structural motifs similar to the specified acrylamide, provides insights into the synthesis of polymers with specific configurations. These findings have implications for the development of materials with tailored properties for various applications (Kobayashi et al., 1999).

Non-linear Optical (NLO) Properties for Optical Applications

The synthesis and testing of N-ethylcarbazole derivatives, which share common structural features with the compound , for their non-linear optical properties, underline the potential of such compounds in optical applications. These studies open up possibilities for the use of such materials in developing advanced optical devices (Nesterov et al., 2002).

Safety And Hazards

Without specific studies on this compound, it’s difficult to provide accurate information on its safety and hazards. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact1.


Future Directions

Given the wide range of biological activities associated with thiazole derivatives, this compound could potentially be of interest in drug discovery and development. However, further studies would be needed to determine its specific biological activities, mechanism of action, and pharmacokinetic properties1.


Please note that this is a general analysis based on the structural features of the compound. For a comprehensive analysis, more specific information or experimental data would be needed.


properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O3S/c1-30-19-9-3-15(13-20(19)31-2)4-10-21(29)27-12-11-18-14-32-22(28-18)16-5-7-17(8-6-16)23(24,25)26/h3-10,13-14H,11-12H2,1-2H3,(H,27,29)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGBCRBNYZOGLV-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)acrylamide

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